(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride

Description

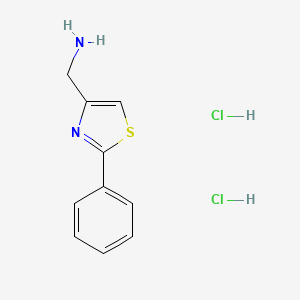

“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is a heterocyclic amine derivative featuring a thiazole core substituted with a phenyl group at the 2-position and an aminomethyl group at the 4-position. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. This compound is primarily utilized in medicinal chemistry for synthesizing antiproliferative agents and cyclin-dependent kinase (CDK) inhibitors, which are critical in cancer therapy . Its structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKGDUNHSXLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases, which play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways.

Biochemical Pathways

Given the potential interaction with receptor tyrosine kinases, it can be inferred that the compound may influence pathways related to cell growth and differentiation.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. .

Biochemical Analysis

Biochemical Properties

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. This can result in changes in gene expression, altering the production of proteins and other molecules essential for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function. These threshold effects highlight the importance of determining the appropriate dosage for specific applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in the production and utilization of these metabolites. This interaction can have significant effects on cellular energy balance and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s activity by allowing it to interact with specific biomolecules within these compartments. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is a thiazole derivative recognized for its diverse biological activities, particularly in pharmacology. The compound features a thiazole ring, a phenyl group, and a methylamine moiety, which contribute to its solubility and biological efficacy. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound is characterized by:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Phenyl Group : Enhances the compound's lipophilicity.

- Methylamine Functionality : Increases solubility and potential biological interactions.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. The compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated against several cancer cell lines, showing significant cytotoxic effects. The mechanism involves the disruption of key biochemical pathways essential for cancer cell survival .

The primary target for this compound is S-methyl-5-thioadenosine phosphorylase , an enzyme involved in the methionine salvage pathway. Inhibition of this enzyme leads to metabolic disruptions that can induce apoptosis in cancer cells.

Research Findings and Case Studies

A review of literature highlights several key studies regarding the biological activities of this compound:

Safety and Toxicology

While exploring its therapeutic potential, safety assessments revealed that this compound can cause irritation upon exposure. Hazard statements include:

- Harmful if swallowed.

- Causes skin and serious eye irritation.

These findings necessitate careful handling and further toxicological evaluations before clinical use.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown promise in enhancing drug efficacy and specificity, making it a valuable component in drug formulation processes. For instance, compounds derived from thiazole structures have been investigated for their anticonvulsant properties, demonstrating effective protection against seizures in animal models .

Case Study: Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant activity. A study synthesized various thiazole-integrated compounds, leading to the identification of a specific analogue with a median effective dose (ED50) of 18.4 mg/kg, showcasing its potential as a therapeutic agent for seizure disorders .

Biochemical Research

Enzyme Activity Studies

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its ability to interact with various biological molecules allows researchers to gain insights into cellular mechanisms and identify potential therapeutic targets.

Example of Application

In studies focused on monoamine oxidase (MAO) inhibitors, compounds containing thiazole rings have demonstrated considerable inhibitory activity against MAO-A and MAO-B enzymes. Specific derivatives were tested for their inhibition profiles, revealing IC50 values as low as 0.060 μM for potent inhibitors .

Material Science

Development of Novel Materials

This compound is also explored in material science for its unique electronic properties. It is used in developing organic semiconductors and sensors, contributing to advancements in electronic devices.

Research Findings

Studies have shown that thiazole-based materials can exhibit favorable conductivity and stability, making them suitable candidates for applications in organic electronics .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound plays a role in formulating environmentally friendly pesticides and herbicides. Its effectiveness in targeting specific plant pathogens has been documented.

Impact on Crop Protection

Research indicates that thiazole derivatives can enhance the efficacy of agrochemicals while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices .

Diagnostic Tools

Incorporation into Diagnostic Assays

The compound is also integrated into diagnostic tools for detecting specific biomarkers in clinical settings. Its chemical properties facilitate the development of assays that improve patient outcomes by enabling accurate disease diagnosis.

Example of Use

Diagnostic tests utilizing thiazole derivatives have been developed to identify biomarkers associated with various diseases, enhancing the reliability of clinical diagnostics .

Summary Table of Applications

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Anticonvulsant activity with ED50 = 18.4 mg/kg |

| Biochemical Research | Enzyme activity studies | MAO inhibitors with IC50 values as low as 0.060 μM |

| Material Science | Development of organic semiconductors | Favorable conductivity and stability |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhanced efficacy with reduced environmental impact |

| Diagnostic Tools | Development of diagnostic assays | Improved accuracy in detecting disease biomarkers |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Phenyl vs. Chlorophenyl: The introduction of a chloro group (e.g., in ) may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, though specific activity data are lacking. N-Methylation: QZ-7043 incorporates an N-methyl group, which could reduce metabolic degradation compared to the primary amine in the parent compound.

Derivatives with bulkier substituents (e.g., methoxymethyl in ) may exhibit reduced bioavailability due to increased steric hindrance.

Synthesis :

- Most analogs are synthesized via the Hantzsch thiazole formation, involving cyclocondensation of thioamides with α-haloketones .

Preparation Methods

Formation of the Thiazole Core

The synthesis typically begins with the construction of the 1,3-thiazole ring. This is commonly achieved by cyclization reactions involving thiourea or thioamide derivatives and α-haloketones or α-haloesters under reflux conditions in ethanol or other suitable solvents. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the haloketone, followed by ring closure and elimination to form the thiazole nucleus.

- Typical reaction conditions: refluxing in ethanol for 4 to 6 hours.

- Isolation: The product precipitates upon cooling and is collected by filtration.

- Purification: Recrystallization from ethanol or ethanol/DMF mixtures enhances purity.

Introduction of the Methylamine Side Chain

The methanamine group at the 4-position is introduced through reductive amination or nucleophilic substitution reactions. A common approach involves reacting the thiazole intermediate with formaldehyde and ammonium chloride under reductive amination conditions to install the (methylamine) methyl substituent.

- Reaction conditions: room temperature to 40°C, often in methanol or aqueous media.

- Reducing agents such as sodium cyanoborohydride may be used to facilitate reductive amination.

Conversion to Dihydrochloride Salt

The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or concentrated aqueous HCl. This step improves the compound's stability, solubility, and crystallinity for further applications.

- Typical conditions: addition of concentrated HCl at 25–30°C.

- The salt precipitates and is isolated by filtration and drying.

Detailed Process Example (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 2-Aminothiazole derivative + α-haloketone, reflux in ethanol (5 h) | Cyclization to form thiazole ring | Solid precipitate, collected by filtration |

| 2 | Phenyl halide + thiazole intermediate, triethylamine, 25–30°C, 3 h | Phenyl substitution on thiazole | Phenyl-substituted thiazole intermediate |

| 3 | Formaldehyde + ammonium chloride, reductive amination, methanol, 25–40°C | Introduction of methylamine side chain | (2-Phenyl-1,3-thiazol-4-yl)methylamine |

| 4 | Concentrated HCl, 25–30°C | Formation of dihydrochloride salt | This compound; isolated by filtration |

Yield data from similar synthetic routes report overall yields ranging from 60% to 80% depending on reaction optimization and purification steps.

Analytical Characterization Supporting Preparation

Proper characterization confirms the successful synthesis and purity of the compound:

| Analytical Method | Purpose | Typical Findings |

|---|---|---|

| ¹H NMR and ¹³C NMR | Structural confirmation of thiazole ring, phenyl group, and methylamine substituent | Aromatic protons δ 7.2–7.8 ppm; methylene protons δ 3.5–4.0 ppm |

| IR Spectroscopy | Identification of functional groups (NH₂, C=N) | N-H stretch ~3300 cm⁻¹; C=N stretch ~1600 cm⁻¹ |

| Elemental Analysis | Purity and stoichiometry verification | C, H, N, S, Cl within ±0.3% of theoretical values |

| HPLC-MS | Purity assessment and impurity profiling | Single major peak corresponding to molecular ion; minimal impurities |

| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature >200°C for anhydrous form |

These methods ensure the compound's identity and quality after synthesis and salt formation.

Industrial Scale Considerations

Industrial preparation employs batch or continuous flow reactors to maintain precise control over temperature, reaction time, and mixing, thereby optimizing yield and purity. The process typically involves:

- Use of methanol or ethanol as solvents.

- Controlled addition of reagents at 25–85°C.

- Purification by recrystallization or solvent extraction.

- Salt formation using concentrated HCl under controlled temperature to yield the dihydrochloride salt.

Large-scale processes also incorporate solvent recovery and waste minimization techniques to enhance sustainability.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Thiazole ring formation | Thiourea/thioamide + α-haloketone | Reflux in ethanol, 4–6 h | Cyclization step |

| Phenyl group introduction | Phenyl halide + base | 20–30°C, 2–4 h | Substitution or coupling |

| Methylamine group addition | Formaldehyde + ammonium chloride + reducing agent | 25–40°C, 3–5 h | Reductive amination |

| Salt formation | Concentrated HCl | 25–30°C | Dihydrochloride salt precipitation |

Q & A

Q. What are the recommended synthetic routes for (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride, and how can purity be validated?

The synthesis typically involves condensation of 2-phenylthiazole derivatives with methylamine precursors under acidic conditions. A common approach includes:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thioureas.

- Step 2 : Introduction of the methylamine group via nucleophilic substitution or reductive amination.

- Step 3 : Salt formation (dihydrochloride) using HCl in anhydrous solvents like ethanol or dichloromethane .

Q. Purity Validation :

Q. What spectroscopic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the thiazole ring and phenyl group. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methylamine protons resonate at δ 3.0–4.0 ppm .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and dihedral angles, especially when ambiguous NMR signals arise .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–S/C=N vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in a dry, ventilated environment at 2–8°C, protected from light and moisture .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust.

- Emergency Response : For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Case Study : If NMR suggests multiple conformers, use variable-temperature NMR to assess dynamic exchange.

- Cross-Validation : Compare crystallographic data (SHELXL-refined structures) with DFT-calculated NMR chemical shifts .

- Mass Fragmentation Patterns : Analyze MS/MS data to distinguish isobaric impurities or degradation products .

Q. What experimental designs optimize chromatographic purity analysis?

- Factorial Design : Test variables like pH (3.0–5.0), methanol concentration (20–40%), and ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to maximize resolution. For example, a 2³ factorial design revealed pH as the most critical factor for peak symmetry .

- Robustness Testing : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to validate method stability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups) to assess effects on bioactivity. Use reductive amination or Suzuki coupling for diversification .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Controls : Monitor reaction progress via in-situ FTIR to track intermediate formation.

- Purification : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) to isolate high-purity batches (>97%) .

- Statistical Analysis : Apply ANOVA to identify critical variables (e.g., reaction time, temperature) contributing to variability .

Q. How can degradation pathways be investigated under stressed conditions?

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.

- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the thiazole ring or oxidation of the methylamine group) .

- Kinetic Studies : Determine activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.